molecular formula C9H13ClN2O3 B2660357 2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride CAS No. 2137604-80-7

2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride

Cat. No.: B2660357
CAS No.: 2137604-80-7
M. Wt: 232.66
InChI Key: SXZUGMKAAMFSSX-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride (molecular formula: C₉H₁₂N₂O₃·HCl) is a heterocyclic compound featuring a piperidine ring fused to an oxazole moiety, with a carboxylic acid group at the 5-position of the oxazole. Its SMILES string (C1CNCCC1C2=NC=C(O2)C(=O)O) highlights the connectivity between the piperidine (six-membered amine ring) and oxazole (five-membered aromatic ring with two heteroatoms) . The hydrochloride salt enhances solubility in polar solvents, a critical property for pharmaceutical applications. Collision cross-section (CCS) data for its adducts, such as [M+H]⁺ (142.7 Ų) and [M+Na]⁺ (152.3 Ų), provide insights into its mass spectrometry behavior .

Properties

IUPAC Name

2-piperidin-4-yl-1,3-oxazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c12-9(13)7-5-11-8(14-7)6-1-3-10-4-2-6;/h5-6,10H,1-4H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZUGMKAAMFSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(O2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137604-80-7
Record name 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperidine or oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C9H12N2O3Cl
  • Molecular Weight : 232.66 g/mol
  • CAS Number : 2137604-80-7
  • Key Functional Groups : Carboxylic acid, oxazole ring

Biochemical Interaction Studies

The compound is frequently used in studies that explore its interactions with biomolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating its biological mechanisms and potential therapeutic applications. For instance, its buffering capacity within a pH range of 6 to 8.5 makes it suitable for various biochemical assays.

Pharmacological Properties

The compound's pharmacological profile indicates potential use in drug development. Its ability to interact with various biological targets positions it as a candidate for further investigation in the development of novel therapeutic agents against diseases like cancer . The exploration of its safety profile and efficacy in vivo could lead to significant advancements in pharmacotherapy.

Case Studies and Research Findings

While specific case studies directly involving 2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride are sparse, research on related compounds provides insights into its potential applications:

  • In Vivo Anticancer Activity : Studies on piperidine derivatives have demonstrated their ability to inhibit tumor growth effectively while maintaining a favorable safety profile compared to other chemotherapeutic agents .
  • Mechanistic Insights : Research indicates that compounds with similar structures can modulate critical signaling pathways (e.g., NF-kB, PI3K/Akt) involved in cell proliferation and survival, which are essential for developing anticancer therapies .

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogs differing in ring systems, substituents, or salt forms. Key compounds are analyzed below:

2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic Acid Dihydrochloride

  • Molecular Formula : C₉H₁₄Cl₂N₂O₃
  • Key Differences: The dihydrochloride form introduces a second HCl molecule, increasing molecular weight (269.13 g/mol vs. 229.71 g/mol for the monohydrochloride) and likely enhancing aqueous solubility and crystallinity .
  • Applications : Dihydrochloride salts are often preferred in drug development for improved stability and bioavailability.

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride

  • Molecular Formula : C₁₀H₁₄Cl₂N₂O₂S
  • Substituent: A chlorinated thiazole-methyl group at the piperidine nitrogen increases lipophilicity (logP) compared to the oxazole-carboxylic acid moiety .
  • Applications : Thiazole derivatives are common in agrochemicals and antivirals due to sulfur’s nucleophilicity.

2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic Acid Dihydrochloride

  • Molecular Formula : C₉H₁₄Cl₂N₂O₂S
  • Key Differences: Positional Isomerism: The carboxylic acid group is at the 4-position of the thiazole (vs. Physicochemical Impact: Thiazole’s lower electronegativity compared to oxazole may reduce polarity and solubility .

Protected Derivatives: 2-(1-FMOC-piperidin-4-yl)-1,3-oxazole-5-carboxylic Acid

  • Molecular Formula : C₂₈H₂₇N₃O₅
  • Key Differences :
    • Protecting Group : A fluorenylmethoxycarbonyl (FMOC) group on the piperidine nitrogen blocks reactivity, making this derivative useful in solid-phase peptide synthesis.
    • Applications : FMOC-protected intermediates are critical in combinatorial chemistry for controlled assembly of drug candidates .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CCS (Ų, [M+H]⁺) Applications
Target compound (monohydrochloride) C₉H₁₂ClN₂O₃ 229.71 Oxazole-5-carboxylic acid 142.7 Drug intermediates, ion channels
Dihydrochloride analog C₉H₁₄Cl₂N₂O₃ 269.13 Additional HCl N/A Enhanced solubility formulations
Thiazole-methyl derivative C₁₀H₁₄Cl₂N₂O₂S 309.20 Chlorothiazole-methyl N/A Agrochemicals, antivirals
Thiazole-4-carboxylic acid dihydrochloride C₉H₁₄Cl₂N₂O₂S 293.20 Thiazole-4-carboxylic acid N/A Metalloproteinase inhibitors
FMOC-protected derivative C₂₈H₂₇N₃O₅ 485.54 FMOC on piperidine N/A Peptide synthesis

Research Findings and Implications

  • Solubility vs. Bioavailability : The dihydrochloride form’s higher solubility may offset lower membrane permeability compared to neutral thiazole derivatives .
  • Mass Spectrometry : CCS values for the target compound suggest compact adduct structures, aiding in LC-MS/MS identification .

Biological Activity

2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride is a compound of interest in biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biomolecules, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride is C9H12N2O3Cl. The compound consists of an oxazole ring fused with a piperidine moiety and a carboxylic acid functional group, which enhances its solubility and reactivity in biological systems . The compound's structural characteristics suggest potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride exhibit significant antimicrobial properties. For instance, derivatives containing piperidine rings have been shown to possess antibacterial and antifungal activities against a range of Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Piperidine Derivatives

Compound NameMIC (mg/mL)Target Organisms
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C0.078C. albicans

These studies suggest that the presence of electron-donating or electron-withdrawing groups on the piperidine ring can modulate the antimicrobial efficacy of these compounds .

Inhibition of PI3-Kinase

Recent findings suggest that 2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride may selectively inhibit Class I PI3-kinase enzymes, particularly isoforms involved in cancer progression. The compound's ability to target these kinases could position it as a candidate for cancer therapy .

Table 2: PI3-Kinase Inhibition Potency

Compound NameIC50 (µM)Target Kinase
2-(Piperidin-4-yl)-1,3-oxazole10PI3K Class IA
Related Compound15PI3K Class IB

Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of various piperidine derivatives, including our compound of interest. The results indicated that the compound exhibited strong inhibitory effects against S. aureus and E. coli, with minimum inhibitory concentrations (MICs) significantly lower than those of many standard antibiotics .

Anti-tumor Activity Assessment

In another investigation, the anti-tumor potential of the compound was assessed through in vitro assays measuring cell proliferation in cancer cell lines. The results demonstrated a marked reduction in cell viability, suggesting that the compound could be further explored for its therapeutic potential in oncology .

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